molecular formula C21H32O4 B13376138 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione

2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B13376138
M. Wt: 348.5 g/mol
InChI Key: HPKJXIBDZUYNRE-UHFFFAOYSA-N
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Description

2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with the molecular formula C19H28O4 This compound is characterized by its unique structure, which includes a cyclohexenone ring and a cyclohexanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl with a pentyl group under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)pentyl]-5,5-dimethyl-1,3-cyclohexanedione apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pentyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C21H32O4/c1-6-7-8-13(18-14(22)9-20(2,3)10-15(18)23)19-16(24)11-21(4,5)12-17(19)25/h13,18,24H,6-12H2,1-5H3

InChI Key

HPKJXIBDZUYNRE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1C(=O)CC(CC1=O)(C)C)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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